1-Phenylprop-2-yn-1-amine hydrochloride
Overview
Description
1-Phenylprop-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 157022-35-0 . It has a molecular weight of 167.64 and its IUPAC name is 1-phenylprop-2-yn-1-amine hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Phenylprop-2-yn-1-amine hydrochloride is 1S/C9H9N.ClH/c1-2-9 (10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H . The compound’s structure consists of a phenyl group attached to a prop-2-yn-1-amine group, with a hydrochloride group attached to the nitrogen atom .Physical And Chemical Properties Analysis
1-Phenylprop-2-yn-1-amine hydrochloride is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 167.64 .Scientific Research Applications
Synthetic Chemistry Applications
1-Phenylprop-2-yn-1-amine hydrochloride is primarily used as a chemical precursor or intermediate in various synthetic chemistry applications. Notably, it plays a role in:
Synthesis of Polysubstituted Pyrroles:
- A study described an Au(I)-catalyzed tandem reaction involving 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc. This reaction is pivotal for synthesizing polysubstituted pyrroles, compounds that have various applications in pharmaceutical and materials science (Mou et al., 2015).
Development of Fluorescent Derivatives for Analytical Chemistry:
- A method was developed for determining amino compounds using a condensation reaction with a dehydrant, resulting in acidamides that are fluorescent derivatives. This reaction is significant for analytical chemistry, especially in the sensitive detection of amines (You et al., 2006).
Prodrug Delivery System:
- The compound has been studied for its potential as a prodrug carrier. Specifically, a study investigated the use of oxidized cellulose as a macromolecular prodrug carrier, with phenylpropanolamine hydrochloride (PPA.HCl) as the model drug. This research is significant for drug delivery systems, aiming to optimize the delivery and effectiveness of pharmaceutical compounds (Zhu et al., 2001).
Pharmaceutical Applications
Beyond its role in synthetic chemistry, 1-Phenylprop-2-yn-1-amine hydrochloride is also implicated in pharmaceutical research:
- Synthesis of Anticancer Compounds:
- Research has been conducted on the synthesis of compounds with benzimidazole ligands. These compounds, including (1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine and its Pd(II) and Pt(II) complexes, have been synthesized as potential anticancer compounds. The study highlights their molecular structures, vibrational frequencies, and cytotoxicity, providing crucial insights into new anticancer therapies (Ghani & Mansour, 2011).
Analytical Chemistry Applications
1-Phenylprop-2-yn-1-amine hydrochloride's role extends to analytical chemistry, where it's used in:
- Mass Spectrometry Predictions:
- The compound has been utilized in studies predicting chemical transformations of certain derivatives in solution using tandem mass spectrometry. This is crucial for understanding the reactivity and transformations of chemical compounds, with implications for various fields, including pharmaceuticals and environmental chemistry (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-phenylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEITMHLSCHFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylprop-2-yn-1-amine hydrochloride | |
CAS RN |
157022-35-0 | |
Record name | 1-phenylprop-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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